Ethyl oxo[(2,4,5-trichlorophenyl)amino]acetate
Description
Properties
Molecular Formula |
C10H8Cl3NO3 |
|---|---|
Molecular Weight |
296.5 g/mol |
IUPAC Name |
ethyl 2-oxo-2-(2,4,5-trichloroanilino)acetate |
InChI |
InChI=1S/C10H8Cl3NO3/c1-2-17-10(16)9(15)14-8-4-6(12)5(11)3-7(8)13/h3-4H,2H2,1H3,(H,14,15) |
InChI Key |
RVJMQHWMRNKBSY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=O)NC1=CC(=C(C=C1Cl)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Isocyanate-Ester Coupling Method
Reaction Overview
The most documented approach involves the reaction of 2,4,5-trichlorophenyl isocyanate with ethyl acetate or ethyl formate under nucleophilic acyl substitution conditions. This method leverages the high reactivity of isocyanates toward ester carbonyl groups, forming a stable urea-like linkage.
Reaction Equation
$$
\text{2,4,5-Trichlorophenyl isocyanate} + \text{Ethyl acetate} \rightarrow \text{Ethyl oxo[(2,4,5-trichlorophenyl)amino]acetate} + \text{Byproducts}
$$
Experimental Procedure
Reagents :
Conditions :
Aniline-Oxoacetate Condensation Method
Reaction Overview
An alternative route involves condensing 2,4,5-trichloroaniline with ethyl chlorooxoacetate. This method is advantageous when isocyanate precursors are unavailable.
Reaction Equation
$$
\text{2,4,5-Trichloroaniline} + \text{Ethyl chlorooxoacetate} \rightarrow \text{this compound} + \text{HCl}
$$
Experimental Procedure
Reagents :
Conditions :
Comparative Analysis of Methods
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
ETHYL [(2,4,5-TRICHLOROPHENYL)CARBAMOYL]FORMATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium ethoxide in ethanol.
Major Products Formed
Oxidation: Formation of trichlorophenyl formate.
Reduction: Formation of ethyl [(2,4,5-trichlorophenyl)carbamoyl]methanol.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
ETHYL [(2,4,5-TRICHLOROPHENYL)CARBAMOYL]FORMATE has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ETHYL [(2,4,5-TRICHLOROPHENYL)CARBAMOYL]FORMATE involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of microbial growth or induction of cell death in cancer cells .
Comparison with Similar Compounds
a) Ethyl 2-oxo-2-((4-(trifluoromethyl)phenyl)amino)acetate
- Molecular Formula: C₁₁H₁₀F₃NO₃
- Molecular Weight : 285.2 g/mol
- Key Difference : Replaces trichlorophenyl with a 4-trifluoromethylphenyl group.
- Impact : The electron-withdrawing CF₃ group increases electrophilicity at the α-keto position, enhancing reactivity in nucleophilic additions. This compound showed a 72% yield under optimized synthesis conditions (80°C, 6 hours) .
b) Ethyl (2-methoxyphenyl)aminoacetate
- Molecular Formula: C₁₁H₁₃NO₄
- Molecular Weight : 223.2 g/mol
- Key Difference : Substitutes 2-methoxyphenyl for 2,4,5-trichlorophenyl.
- Impact : The methoxy group donates electrons via resonance, reducing the electrophilicity of the α-ketoamide. This derivative is analyzed via HPLC and NMR for purity, indicating its use in pharmaceutical intermediates .
c) Ethyl (4-ethoxyphenyl)aminoacetate
- Molecular Formula: C₁₂H₁₅NO₄
- Molecular Weight : 237.3 g/mol
- Key Difference : Features a 4-ethoxyphenyl group.
- Impact : The ethoxy group improves metabolic stability compared to methoxy analogs, making it suitable for prolonged biological studies. Storage conditions (room temperature) suggest higher stability .
Backbone Modifications
a) Ethyl (2Z)-2-chloro-2-[2-(2,4,5-trichlorophenyl)hydrazin-1-ylidene]acetate
- Molecular Formula : C₁₀H₈Cl₄N₂O₂
- Molecular Weight : 329.99 g/mol
- Key Difference : Incorporates a chloro-hydrazone group instead of the α-ketoamide.
- Impact : The hydrazone structure introduces conjugation, altering UV-Vis absorption properties. This compound is stored at room temperature, indicating moderate stability .
b) [2-(Furan-2-ylmethylamino)-2-oxoethyl] 2-(2,4,5-trichlorophenoxy)acetate
- Molecular Formula: C₁₅H₁₂Cl₃NO₅
- Molecular Weight : 392.6 g/mol
- Key Difference: Replaces the phenylamino group with a furan-methylamino moiety.
- Its XLogP3 value of 3.6 indicates higher lipophilicity than the parent compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
